molecular formula C13H14F3N3OS B4349943 7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4349943
M. Wt: 317.33 g/mol
InChI Key: KODWYXGXJXDVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a compound that belongs to the pyrido[2,3-d]pyrimidine class of chemicals. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, a mercapto group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethyl and isopropyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

    Addition of the mercapto group: The mercapto group can be introduced through thiolation reactions.

    Incorporation of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido[2,3-d]pyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor modulation, making it a potential candidate for drug discovery.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of ethyl, isopropyl, mercapto, and trifluoromethyl groups, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

7-ethyl-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3OS/c1-4-7-5-8(13(14,15)16)9-10(17-7)19(6(2)3)12(21)18-11(9)20/h5-6H,4H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWYXGXJXDVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)C(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
7-ETHYL-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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